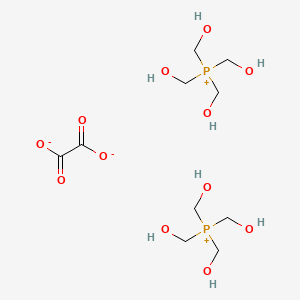

oxalate;tetrakis(hydroxymethyl)phosphanium

Description

Properties

CAS No. |

52221-67-7 |

|---|---|

Molecular Formula |

C10H24O12P2 |

Molecular Weight |

398.24 g/mol |

IUPAC Name |

oxalate;tetrakis(hydroxymethyl)phosphanium |

InChI |

InChI=1S/2C4H12O4P.C2H2O4/c2*5-1-9(2-6,3-7)4-8;3-1(4)2(5)6/h2*5-8H,1-4H2;(H,3,4)(H,5,6)/q2*+1;/p-2 |

InChI Key |

ZYNUSOWWGMTZHH-UHFFFAOYSA-L |

Canonical SMILES |

C(O)[P+](CO)(CO)CO.C(O)[P+](CO)(CO)CO.C(=O)(C(=O)[O-])[O-] |

Related CAS |

124-64-1 (Parent) |

Origin of Product |

United States |

Preparation Methods

Improved One-Step Catalyst-Free Process

A significant advancement was the discovery of a catalyst-free, efficient, one-step process for preparing tetrakis(hydroxymethyl)phosphonium oxalate by reacting phosphine, formaldehyde, and oxalic acid under controlled conditions:

- Reaction temperature: 40 to 75 °C, preferably 60 to 65 °C.

- Stoichiometry: At least stoichiometric amounts of formaldehyde, phosphine, and oxalic acid.

- Agitation: Vigorous agitation or intimate contact of reactants is essential.

- Reactor design: A column reactor packed with high surface area materials (e.g., glass Raschig rings) is preferred for efficient gas-liquid contact. Phosphine gas is introduced at the bottom and flows counter-current to the liquid containing oxalic acid in aqueous formaldehyde flowing from the top.

This process yields the phosphonium oxalate salt in high purity and excellent yield without the need for catalysts, eliminating catalyst cost and removal issues.

Reaction Mechanism and Conditions

- The reaction involves direct quaternization of phosphine by formaldehyde in the presence of oxalic acid, forming the tetrakis(hydroxymethyl)phosphonium cation paired with the oxalate anion.

- The vigorous agitation or counter-current flow reactor setup ensures sufficient gas-liquid mass transfer, critical for phosphine absorption and reaction.

- The product is typically obtained as an aqueous solution of the phosphonium oxalate salt, which can be used directly in applications such as flame retardant pad baths without isolation.

Example of Preparation and Application

An example from the patent literature describes:

- Preparing an aqueous solution containing approximately 38 grams of tetrakis(hydroxymethyl)phosphonium oxalate.

- This solution is then used to prepare a pad bath for flame retardancy of cellulose fabrics, combined with urea and a nonionic surfactant.

- The treated fabric is dried and heated to fix the flame retardant properties.

This illustrates the practical utility of the preparation method and the direct use of the reaction mixture without isolation of the salt.

Comparative Table of Preparation Methods

Research Outcomes and Advantages

- The catalyst-free process achieves high purity and excellent yield of tetrakis(hydroxymethyl)phosphonium oxalate.

- The product solution can be used directly in industrial applications, reducing processing steps.

- The process avoids the use of expensive catalysts and high-pressure equipment, improving safety and lowering costs.

- The method has been demonstrated at scale and is supported by detailed patent documentation, ensuring its industrial applicability.

Additional Notes on Related Phosphonium Salts

While the focus here is on the oxalate salt, tetrakis(hydroxymethyl)phosphonium salts with other anions (e.g., sulfate, chloride) are typically prepared by reacting phosphine with formaldehyde in the presence of the corresponding acid. These methods often involve acid excess and subsequent neutralization steps to improve purity and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: Oxalate;tetrakis(hydroxymethyl)phosphanium undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced under specific conditions to yield phosphine derivatives.

Substitution: The hydroxymethyl groups can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and acids are commonly employed.

Major Products:

Oxidation Products: Phosphine oxides.

Reduction Products: Phosphine derivatives.

Substitution Products: Various substituted phosphonium compounds.

Scientific Research Applications

Flame Retardancy

Tetrakis(hydroxymethyl)phosphonium oxalate is primarily utilized as a flame retardant in textiles and polymers. The compound enhances the fire resistance of materials, particularly cotton and polyester fabrics, by forming a protective char layer when exposed to heat. This property is crucial for manufacturing children's sleepwear and other safety-critical textiles.

Key Findings:

- Mechanism: The flame retardant action is attributed to the release of phosphoric acid upon thermal decomposition, which promotes char formation and reduces flammability .

- Performance: Treated fabrics exhibit improved tear strength and wash resistance compared to untreated materials .

Biocidal Applications

The compound also serves as a microbiocide , particularly effective against sulfate-reducing bacteria (SRB) in industrial water systems. Its application in oilfield operations helps mitigate microbial-induced corrosion and biofouling.

Key Findings:

- Environmental Impact: Tetrakis(hydroxymethyl)phosphonium oxalate demonstrates minimal environmental toxicity while effectively controlling microbial populations .

- Efficacy: Studies show significant reduction in SRB activity in treated water systems, enhancing the longevity of equipment and infrastructure .

Water Treatment

In the context of wastewater management, tetrakis(hydroxymethyl)phosphonium compounds are employed to treat industrial effluents. They facilitate the removal of organic phosphorus compounds from wastewater, particularly in scenarios where traditional methods are ineffective.

Key Findings:

- Optimization Studies: Research indicates that ozonation combined with iron(II) treatment can effectively convert organic phosphorus into inorganic forms, improving overall water quality .

- Application Context: The compound is particularly useful in treating wastewater generated from textile manufacturing processes, where high levels of phosphorus are common .

Nanotechnology

Tetrakis(hydroxymethyl)phosphonium oxalate acts as a reducing agent and stabilizing ligand in the synthesis of nanoparticles. Its ability to stabilize metal nanoparticles makes it valuable in various applications ranging from catalysis to electronics.

Key Findings:

- Synthesis of Nanoparticles: The compound has been successfully used to produce gold nanoparticles through a one-step reduction process at room temperature, showcasing its efficiency as a stabilizer .

- Potential Applications: These nanoparticles have potential uses in drug delivery systems, sensors, and catalysis due to their unique properties derived from their nanoscale dimensions .

Industrial Applications

Beyond its scientific applications, tetrakis(hydroxymethyl)phosphonium oxalate is utilized across various industries for its unique chemical properties.

| Application Area | Specific Uses |

|---|---|

| Textile Industry | Flame retardants for fabrics |

| Oil Industry | Microbiocides for water treatment |

| Nanotechnology | Synthesis of metallic nanoparticles |

| Water Treatment | Removal of organic phosphorus from wastewater |

| Leather Industry | Tanning agents |

Mechanism of Action

The mechanism of action of oxalate;tetrakis(hydroxymethyl)phosphanium involves its ability to form stable complexes with various substrates. In flame retardancy, it promotes the formation of a continuous intumescent char layer, protecting the underlying material from fire . As a biocide, it disrupts the cellular processes of microorganisms, leading to their death .

Comparison with Similar Compounds

Tetrakis(hydroxymethyl)phosphonium Salts

Key Compounds :

- Tetrakis(hydroxymethyl)phosphonium chloride (THPC) :

Table 1: Comparison of THP⁺-Based Salts

Other Phosphonium Salts

Tetrakis(triphenylphosphine)palladium(0) :

Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite) :

Table 2: Comparative Analysis of Phosphonium Salts

Oxalate Salts

Desfluorocitalopram Oxalate :

Oxalate;Tetrakis(hydroxymethyl)phosphanium (Hypothetical) :

Table 3: Oxalate Salts vs. THP⁺ Derivatives

Biological Activity

Tetrakis(hydroxymethyl)phosphonium oxalate (THPO) is an organophosphorus compound that has garnered attention for its biological activity and potential applications in various fields, particularly in biocidal formulations and flame retardancy. This article delves into the biological activity of THPO, examining its effects on living organisms, its mechanisms of action, and relevant case studies.

Molecular Formula: CHOP

Molecular Weight: 220.23 g/mol

Appearance: Clear, colorless to slightly yellow viscous liquid

Solubility: Highly soluble in water

Synthesis

THPO is synthesized through a reaction involving phosphine, formaldehyde, and oxalic acid. The process can be conducted efficiently without a catalyst, typically at temperatures ranging from 40°C to 75°C .

Antimicrobial Properties

THPO exhibits significant antimicrobial activity, particularly against sulfate-reducing bacteria (SRB) that contribute to corrosion in industrial systems. Research indicates that THPO acts rapidly against various microbial strains, making it effective in preventing microbiologically influenced corrosion (MIC) .

Toxicity and Safety Profile

While THPO is considered less toxic than traditional biocides, it can cause skin and eye irritation upon contact . Its biodegradability makes it a more environmentally friendly option; however, careful handling is necessary due to potential toxicity at high concentrations.

Study 1: Carcinogenicity Assessment

A study assessed the carcinogenic potential of tetrakis(hydroxymethyl)phosphonium salts, including THPO. Results indicated that while some derivatives showed weak promoting activity in skin carcinogenicity tests in mice, THPO did not demonstrate significant carcinogenic effects .

Study 2: Biocidal Efficacy

In industrial applications, THPO has been tested for its efficacy as a biocide. It was found to effectively reduce microbial populations in oil and gas pipelines, significantly mitigating the risk of corrosion caused by SRB .

Genetic Effects

Research has indicated that THPO does not induce micronuclei but may cause marginal increases in chromosomal aberrations in mouse bone marrow. It has shown no mutagenic effects on bacteria either in the presence or absence of an exogenous metabolic system .

Comparative Analysis of Tetrakis(hydroxymethyl)phosphonium Salts

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Tetrakis(hydroxymethyl)phosphonium chloride | 55566-30-8 | Used as a biocide; less effective than sulfate variant |

| Tetrakis(hydroxymethyl)phosphonium acetate | 55818-96-7 | Primarily used for textile finishes; different salt form |

| Tetrakis(hydroxymethyl)phosphonium sulfate | 55818-96-7 | Superior biodegradability and lower toxicity compared to traditional biocides |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity of oxalate tetrakis(hydroxymethyl)phosphanium in synthetic batches?

- Methodological Answer : Use X-ray crystallography (XRD) to resolve the crystal structure and verify ligand coordination . Complement this with nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P NMR) to confirm the presence of hydroxymethyl and oxalate groups. For purity assessment, employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect impurities or decomposition products .

Q. What safety protocols are critical when handling oxalate tetrakis(hydroxymethyl)phosphanium in laboratory settings?

- Methodological Answer : Wear nitrile gloves , chemical-resistant lab coats , and goggles to prevent skin/eye contact, as the compound may cause severe irritation . Work in a fume hood to avoid inhalation of aerosols. Store the compound in a cool, dry, airtight container away from oxidizing agents or acids to prevent hazardous reactions . Dispose of waste via neutralization followed by encapsulation in inert materials, adhering to institutional hazardous waste guidelines .

Q. How does oxalate tetrakis(hydroxymethyl)phosphanium interact with aqueous systems, and what are its solubility limitations?

- Methodological Answer : The compound exhibits high water solubility (≥10 g/100 mL at 18°C), making it suitable for aqueous-phase reactions . However, solubility decreases in acidic media due to protonation of hydroxymethyl groups. Use pH titration experiments to map solubility profiles and dynamic light scattering (DLS) to monitor aggregation under varying ionic strengths .

Advanced Research Questions

Q. How can researchers resolve contradictory mutagenicity data observed in vitro for oxalate tetrakis(hydroxymethyl)phosphanium?

- Methodological Answer : Discrepancies in Ames test (negative) vs. mammalian cell mutagenicity (positive) results require a tiered approach:

Replicate assays using OECD Test Guideline 471 (bacterial reverse mutation) and TG 476 (mammalian cell gene mutation).

Investigate metabolic activation differences using S9 liver homogenate to assess pro-mutagenic potential.

Perform comet assays to detect DNA strand breaks and micronucleus tests for chromosomal damage .

Q. What experimental strategies optimize the stability of oxalate tetrakis(hydroxymethyl)phosphanium under varying thermal and pH conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., avoid >96°C) .

- pH Stability : Use buffered solutions (pH 4–9) and monitor degradation via UV-Vis spectroscopy at 260 nm (oxalate absorption band). Stabilizers like polyethylene glycol (PEG) can mitigate hydrolysis at extreme pH .

Q. How can computational modeling enhance the design of oxalate tetrakis(hydroxymethyl)phosphanium-based catalysts?

- Methodological Answer :

Perform density functional theory (DFT) calculations to map electron density distributions and predict reactive sites .

Simulate ligand-exchange kinetics using molecular dynamics (MD) to optimize coordination environments for catalytic activity.

Validate predictions with cyclic voltammetry to assess redox behavior and Fourier-transform infrared spectroscopy (FTIR) for bond vibration analysis .

Contradictory Data and Experimental Design

Q. What methodologies address conflicting reports on the compound’s environmental toxicity and biodegradability?

- Methodological Answer :

- Conduct OECD 301 biodegradation tests (e.g., closed bottle test) to measure mineralization rates .

- Use algae (Pseudokirchneriella subcapitata) and daphnia (Daphnia magna) acute toxicity assays to compare EC₅₀ values with legacy data .

- Analyze degradation products via liquid chromatography-quadrupole time-of-flight (LC-QTOF) to identify persistent metabolites .

Q. How should researchers design experiments to investigate the compound’s role in radical-mediated reactions?

- Methodological Answer :

- Use electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO) to detect hydroxyl or phosphonium-derived radicals .

- Pair with stopped-flow spectroscopy to monitor reaction kinetics under controlled O₂/N₂ atmospheres.

- Validate radical pathways via isotopic labeling (e.g., ¹⁸O) and GC-MS analysis of reaction byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.